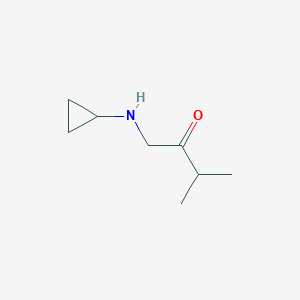
1-(Cyclopropylamino)-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylamino)-3-methylbutan-2-one is an organic compound that features a cyclopropyl group attached to an amino group, which is further connected to a methylbutanone structure
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylamino)-3-methylbutan-2-one can be achieved through several routes:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropyl ring.
Cyclopropanation Reactions: Cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates is another common method. These reactions typically require catalysts such as rhodium or cobalt to proceed efficiently.
Industrial Production: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of these methods are proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
1-(Cyclopropylamino)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction yields alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylamino)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylamino)-3-methylbutan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Pathways Involved: The specific pathways affected depend on the biological context. In some cases, it may modulate signaling pathways involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylamino)-3-methylbutan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-aminocyclopropanecarboxylic acid and cyclopropylamine share structural similarities but differ in their functional groups and reactivity
Uniqueness: The presence of the cyclopropyl group and the specific arrangement of functional groups in this compound confer unique chemical properties, making it distinct from other related compounds.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-(cyclopropylamino)-3-methylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(10)5-9-7-3-4-7/h6-7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
WZQPZVYEFLQZAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CNC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine](/img/structure/B13168349.png)
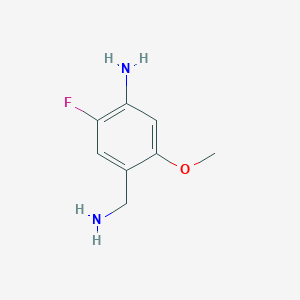
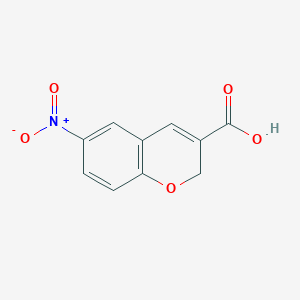

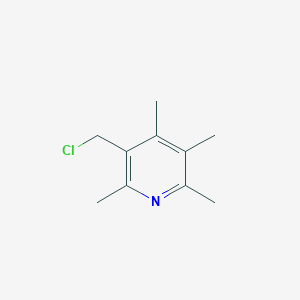
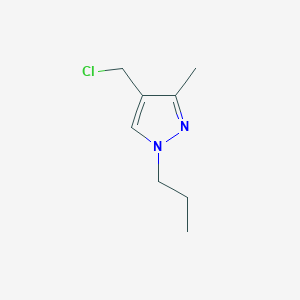
![1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one](/img/structure/B13168371.png)
![tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate](/img/structure/B13168374.png)
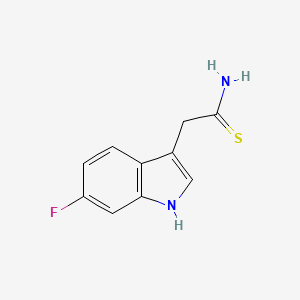
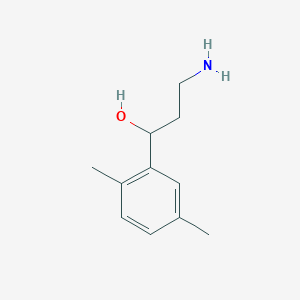
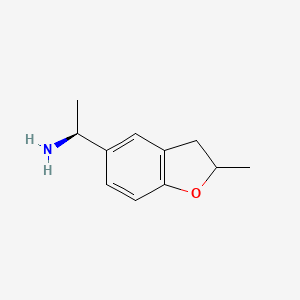
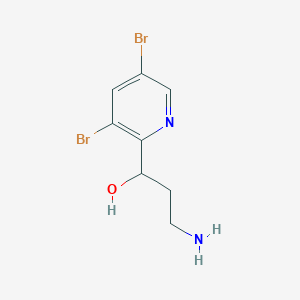
![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)
